molecular formula C17H19N3O B2913254 (3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 132036-47-6

(3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No. B2913254
CAS RN: 132036-47-6
M. Wt: 281.359
InChI Key: FAGHBLPNIXTDDT-UHFFFAOYSA-N
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Description

(3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.359. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of a closely related compound, (1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone, and its complexes with copper and cobalt chlorides were investigated. This study highlighted the molecule's structure via X-ray diffraction, revealing the cis-trans isomer and the perpendicular planes of the dihydroisoquinoline and benzimidazole fragments. This research provides insight into the molecular configuration and potential chemical reactivity of similar compounds (Sokol et al., 2011).

Interaction with Metals

  • Copper-catalyzed aerobic oxidative synthesis methods have been developed for the synthesis of imidazo/benzimidazoquinazolinones through direct intramolecular CH amination of related compounds. This approach illustrates the chemical's utility in facilitating complex organic reactions, showcasing its role in synthesizing nitrogen-containing heterocycles with potential biological activities (Chen et al., 2012).

Biological Activities

  • Research on derivatives of tetrahydroisoquinoline, closely related to the query compound, has revealed tumor-specific cytotoxic activity against human oral squamous cell carcinoma cell lines. These studies indicate the potential of these compounds in developing therapeutic agents targeting specific cancer types, underscoring the importance of molecular size and substituents for cytotoxicity induction (Hatano et al., 2009).

Fluorescence Properties

  • The fluorescence quenching and enhancement behavior of certain nitrogen-containing fluorophores related to the compound have been studied, revealing insights into their interactions with polyhydroxy compounds. This research highlights the potential applications of these compounds in developing fluorescence-based sensors and probes (Tamuly et al., 2006).

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(13-5-6-15-16(9-13)19-11-18-15)20-8-7-12-3-1-2-4-14(12)10-20/h1-4,11,13H,5-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGHBLPNIXTDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCC4=CC=CC=C4C3)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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